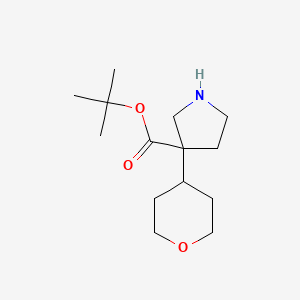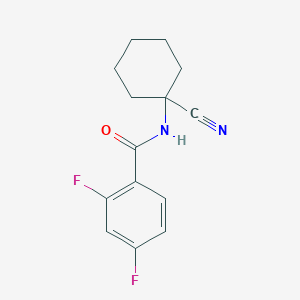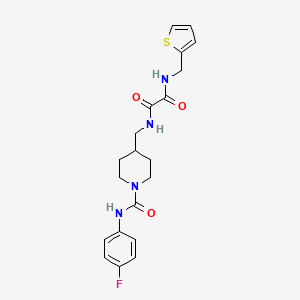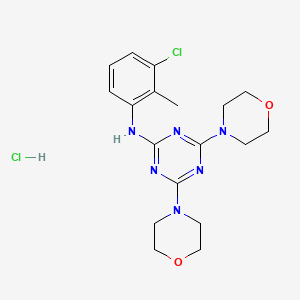
Tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with an oxan-4-yl group and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate typically involves the formation of the pyrrolidine ring followed by the introduction of the oxan-4-yl group and the tert-butyl ester. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The oxan-4-yl group can be introduced through nucleophilic substitution reactions, and the tert-butyl ester is often formed via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxan-4-yl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activity and use in medicinal chemistry.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, used in drug discovery.
Prolinol derivatives: Compounds with similar structural features, used in various chemical and biological applications.
Uniqueness
Tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is unique due to the presence of the oxan-4-yl group and the tert-butyl ester, which confer distinct chemical and physical properties. These features make it a valuable compound for research and development in multiple scientific disciplines .
Propriétés
IUPAC Name |
tert-butyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)14(6-7-15-10-14)11-4-8-17-9-5-11/h11,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWGDNCYOZUVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)
![3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543041.png)

![2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2543046.png)

![N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543048.png)
![N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2543049.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2543051.png)
![N'-(2-methylquinolin-4-yl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2543052.png)
![2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2543053.png)
![3-(BENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2543056.png)

